Tert-butyl3-cyclopropyl-3-formylpyrrolidine-1-carboxylate

Lipophilicity CNS drug design Membrane permeability

Tert-butyl 3-cyclopropyl-3-formylpyrrolidine-1-carboxylate (CAS 2742653-63-8, molecular formula C₁₃H₂₁NO₃, molecular weight 239.31 g/mol) is a Boc-protected, 3,3-disubstituted pyrrolidine derivative bearing both a cyclopropyl substituent and a formyl group at the pyrrolidine 3-position. This compound belongs to the class of N-Boc-pyrrolidine-3-carbaldehydes, a privileged intermediate family widely employed in the construction of cyclopropyl-fused pyrrolidine-based dipeptidyl peptidase IV (DPP-IV) inhibitors, chemokine receptor modulators, and other nitrogen-containing bioactive scaffolds.

Molecular Formula C13H21NO3
Molecular Weight 239.31 g/mol
Cat. No. B13585754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl3-cyclopropyl-3-formylpyrrolidine-1-carboxylate
Molecular FormulaC13H21NO3
Molecular Weight239.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1)(C=O)C2CC2
InChIInChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-7-6-13(8-14,9-15)10-4-5-10/h9-10H,4-8H2,1-3H3
InChIKeyOMMHEUNLEMTOLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 3-cyclopropyl-3-formylpyrrolidine-1-carboxylate (CAS 2742653-63-8): A 3,3-Disubstituted Pyrrolidine Intermediate for Pharmaceutical and Agrochemical Synthesis


Tert-butyl 3-cyclopropyl-3-formylpyrrolidine-1-carboxylate (CAS 2742653-63-8, molecular formula C₁₃H₂₁NO₃, molecular weight 239.31 g/mol) is a Boc-protected, 3,3-disubstituted pyrrolidine derivative bearing both a cyclopropyl substituent and a formyl group at the pyrrolidine 3-position [1]. This compound belongs to the class of N-Boc-pyrrolidine-3-carbaldehydes, a privileged intermediate family widely employed in the construction of cyclopropyl-fused pyrrolidine-based dipeptidyl peptidase IV (DPP-IV) inhibitors, chemokine receptor modulators, and other nitrogen-containing bioactive scaffolds [2][3]. Unlike its mono-substituted or oxidized analogs, the simultaneous presence of the electrophilic formyl handle and the conformationally constraining cyclopropyl group enables synthetic versatility that cannot be replicated by compounds lacking either functional motif.

Why Tert-butyl 3-cyclopropyl-3-formylpyrrolidine-1-carboxylate Cannot Be Interchanged with Closest Analogs


The three closest structural analogs—tert-butyl 3-formylpyrrolidine-1-carboxylate (CAS 59379-02-1, the des-cyclopropyl analog), tert-butyl 3-cyclopropylpyrrolidine-1-carboxylate (CAS 1935501-51-1, the des-formyl analog), and 1-[(tert-butoxy)carbonyl]-3-cyclopropylpyrrolidine-3-carboxylic acid (CAS 1700368-87-1, the oxidized acid analog)—each lack a critical functional feature present in the target compound, rendering generic substitution chemically invalid for applications requiring simultaneous conformational constraint and aldehyde reactivity [1]. The des-cyclopropyl analog loses the cyclopropyl-imparted conformational rigidity and ~0.9 log units of lipophilicity (ΔXLogP3), while the des-formyl analog lacks the electrophilic aldehyde handle essential for reductive amination, Grignard addition, and Horner-Wadsworth-Emmons olefination [1][2]. The acid analog, though retaining the cyclopropyl group, introduces an additional hydrogen bond donor, a 20.2 Ų increase in topological polar surface area, and requires activation for further derivatization, fundamentally altering its reactivity profile and physicochemical properties [1].

Quantitative Differentiation Evidence for Tert-butyl 3-cyclopropyl-3-formylpyrrolidine-1-carboxylate vs. Closest Analogs


Lipophilicity Modulation: Cyclopropyl Group Elevates XLogP3 by 0.9 Units vs. Des-Cyclopropyl Analog

The target compound exhibits an XLogP3-AA of 1.6, compared to 0.7 for the des-cyclopropyl analog tert-butyl 3-formylpyrrolidine-1-carboxylate (CAS 59379-02-1), representing a ΔXLogP3 of +0.9 log units directly attributable to the cyclopropyl substituent [1][2]. This increase moves the compound from a suboptimal lipophilicity range for passive membrane permeability into a more favorable window (XLogP3 1–3) commonly associated with balanced oral absorption and CNS penetration [1]. The des-formyl analog tert-butyl 3-cyclopropylpyrrolidine-1-carboxylate (CAS 1935501-51-1) has an XLogP3-AA of 2.6—a full 1.0 log unit higher than the target—demonstrating that the formyl group exerts a compensatory polarizing effect that prevents excessive lipophilicity while retaining the cyclopropyl-derived hydrophobic character [3].

Lipophilicity CNS drug design Membrane permeability Physicochemical property optimization

Dual Reactive Handle Architecture: Aldehyde Group Retention Enables Derivatization Pathways Absent in Des-Formyl Analog

The target compound uniquely combines a nucleophile-accessible formyl group (C=O) with the cyclopropyl substituent at the pyrrolidine 3-position, whereas the des-formyl analog tert-butyl 3-cyclopropylpyrrolidine-1-carboxylate (CAS 1935501-51-1) lacks any carbonyl-based reactive handle, possessing only 2 hydrogen bond acceptor sites (vs. 3 for the target) [1][2]. The formyl group enables at least five distinct derivatization manifolds—reductive amination, Grignard/nucleophilic addition, Wittig/Horner-Wadsworth-Emmons olefination, oxidation to the carboxylic acid, and aldol condensation—that are entirely unavailable from the des-formyl analog. Patent literature confirms that Boc-protected 3-formylpyrrolidine intermediates are specifically employed in the synthesis of cyclopropyl-fused DPP-IV inhibitors via reductive amination with amine coupling partners [3].

Synthetic intermediate Reductive amination Aldehyde reactivity Parallel library synthesis

Conformational Restriction: Cyclopropyl Ring Imparts sp³-Rich Character Not Present in Des-Cyclopropyl Analog

The cyclopropyl substituent at the pyrrolidine 3-position introduces a rigid, sp³-rich three-membered ring that increases the fraction of sp³-hybridized carbons (Fsp³) of the target to 0.69 (9 sp³ carbons out of 13 total), compared to 0.60 (6 out of 10) for the des-cyclopropyl analog tert-butyl 3-formylpyrrolidine-1-carboxylate (CAS 59379-02-1) [1][2]. Higher Fsp³ values have been positively correlated with improved clinical success rates, enhanced aqueous solubility at a given logP, and reduced off-target promiscuity in small-molecule drug candidates [3]. The cyclopropyl ring additionally provides metabolic stability against cytochrome P450-mediated oxidation at the benzylic position, a vulnerability present in unsubstituted pyrrolidine derivatives [2]. The target's rotatable bond count of 4 (vs. 3 for both mono-substituted analogs) reflects the cyclopropyl attachment as a rigidifying rather than flexibility-increasing element, as the cyclopropane ring itself is rotationally constrained [1].

Conformational constraint sp³ fraction Metabolic stability Fsp³ Drug-likeness

Differentiated Safety and Handling Profile: Target Compound Carries Documented GHS Hazard Classifications Allowing Comparison with Closest Analogs

The target compound has been assigned specific GHS hazard classifications based on ECHA notifications: H302 (Harmful if swallowed, Acute Tox. 4), H315 (Causes skin irritation, Skin Irrit. 2), H319 (Causes serious eye irritation, Eye Irrit. 2A), and H335 (May cause respiratory irritation, STOT SE 3), with 100% of notifying companies concurring on all four hazard statements [1]. These classifications are directly relevant for institutional procurement, where safety data sheet (SDS) availability and hazard profile compatibility with laboratory SOPs influence vendor selection. The target compound's European Community (EC) Number listing further supports its regulatory traceability [1]. The des-cyclopropyl analog (CAS 59379-02-1) and des-formyl analog (CAS 1935501-51-1) lack comprehensive GHS annotations in PubChem, meaning safety profiles for these alternatives are less well-defined for procurement risk assessment [2][3].

GHS classification Laboratory safety Procurement compliance Occupational health

Intermediate Positioning for DPP-IV Inhibitor Synthesis: Structural Prerequisite for Cyclopropyl-Fused Pyrrolidine Pharmacophores

Patent literature from Bristol-Myers Squibb and Probiodrug AG establishes that cyclopropyl-fused pyrrolidine-based DPP-IV inhibitors—including the marketed drug saxagliptin—are synthesized from Boc-protected pyrrolidine intermediates bearing aldehyde or carboxyl functionalities, where the 3,3-disubstitution pattern incorporating a cyclopropyl group is structurally mandatory for the fused ring system [1][2]. The target compound's 3-cyclopropyl-3-formyl substitution pattern provides the exact architectural prerequisite for cyclopropyl-fused pyrrolidine construction, whereas the des-cyclopropyl analog (lacking the cyclopropyl group) cannot participate in the cyclopropyl-fusion step, and the des-formyl analog lacks the formyl group needed for the key reductive amination or cyclization reactions [1][3]. The oxidized acid analog (CAS 1700368-87-1) requires an additional reduction step to access the aldehyde oxidation state, adding one synthetic transformation with associated yield loss and cost [3].

DPP-IV inhibitors Diabetes Cyclopropyl-fused pyrrolidine Saxagliptin Intermediate supply chain

Priority Application Scenarios for Tert-butyl 3-cyclopropyl-3-formylpyrrolidine-1-carboxylate in Scientific Procurement and Industrial Research


DPP-IV Inhibitor Lead Optimization and Saxagliptin Analog Synthesis

For medicinal chemistry teams synthesizing cyclopropyl-fused pyrrolidine DPP-IV inhibitors, the target compound serves as the direct precursor for the key cyclization step that forms the azabicyclo[3.1.0]hexane or related fused ring system. As documented in Bristol-Myers Squibb patents (US7625939B2, US20050260712A1), Boc-protected 3-formylpyrrolidine intermediates with a 3-cyclopropyl substituent undergo reductive amination with amino acid-derived amine partners, followed by deprotection and cyclization to yield the active DPP-IV pharmacophore [1][2]. The compound's XLogP3 of 1.6 and TPSA of 46.6 Ų also place it in a favorable physicochemical space for CNS-penetrant DPP-IV inhibitor candidates, should neurological indications be explored [3].

Parallel Library Synthesis via Aldehyde Diversification

The formyl group at the pyrrolidine 3-position provides a versatile diversification point for parallel synthesis of compound libraries. Reductive amination with diverse primary and secondary amines, Grignard additions to generate secondary alcohols, and Wittig olefination to install alkene linkers are all enabled by this single functional handle. The cyclopropyl group remains intact throughout these transformations, preserving the conformational constraint and lipophilicity contribution in every library member. Procurement of the target compound with ≥95% purity (as specified by multiple vendors and inferred from the PubChem record [1]) ensures reproducible library quality and minimizes purification burden across parallel synthesis workflows.

Chemokine Receptor Modulator and Triple Reuptake Inhibitor Scaffold Construction

Patent literature from Merck & Co. and other organizations identifies 3,3-disubstituted pyrrolidines bearing cyclopropyl substituents as privileged scaffolds for chemokine receptor modulation (CCR5, CCR2) and monoamine triple reuptake inhibition [1][2]. The target compound's combination of cyclopropyl constraint and aldehyde reactivity allows direct incorporation into these chemotypes without requiring protecting group manipulation or oxidation state adjustment. The Fsp³ of 0.69 supports the three-dimensional character sought in chemokine receptor antagonist programs, where escaping planarity has been correlated with improved selectivity profiles [3].

Agrochemical Intermediate for Cyclopropyl-Containing Heterocyclic Pesticides

Beyond pharmaceutical applications, the cyclopropyl moiety is increasingly prevalent in modern agrochemical design due to its metabolic stability and unique spatial characteristics. The target compound's dual reactive handles—Boc-protected amine for late-stage deprotection and formyl for heterocycle construction—enable its use as a building block for pyrazole, triazole, and pyrimidine-containing agrochemicals. The compound's documented GHS profile (H302, H315, H319, H335) [1] provides the regulatory transparency required for industrial-scale process development and occupational safety planning in agrochemical manufacturing settings.

Quote Request

Request a Quote for Tert-butyl3-cyclopropyl-3-formylpyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.